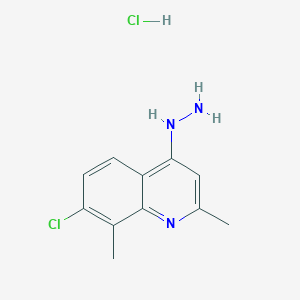![molecular formula C14H18N4O B11859342 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones. One common method includes the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are often employed to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, enhancing its biological activity.
Substitution: Substitution reactions, such as aminomethylation and arylmethylation, are commonly performed using electrochemical conditions.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used reagents for oxidation reactions.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Substitution: N-methylanilines and electrochemical conditions are used for aminomethylation and arylmethylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.
Medicine: It has shown promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in drug discovery and crop protection.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as BACE1 and BuChE, which are involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
N-(Pyridin-2-yl)amides: These derivatives are synthesized from α-bromoketones and 2-aminopyridine and show comparable chemical properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds are formed under different reaction conditions and have similar structural features.
Uniqueness
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and pharmacokinetic properties
Propiedades
Fórmula molecular |
C14H18N4O |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H18N4O/c15-13-12(17-11-8-4-5-9-18(11)13)14(19)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,15H2,(H,16,19) |
Clave InChI |
JJEJKXQKANKVIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=C(N3C=CC=CC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


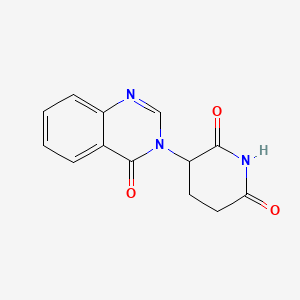



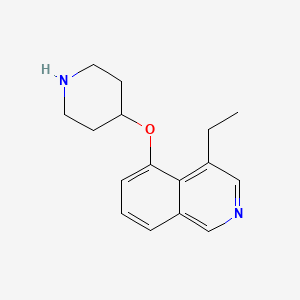


![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)
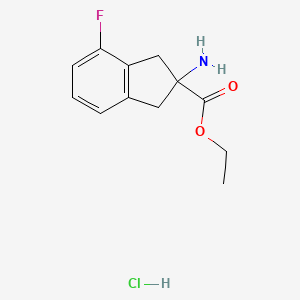
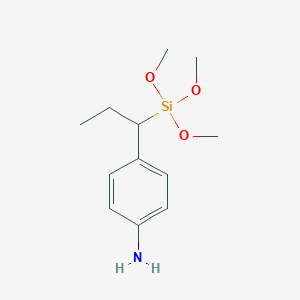
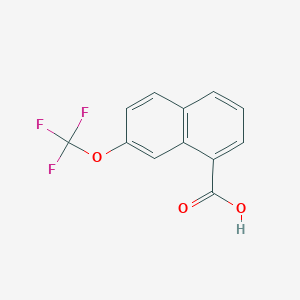
![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
